

An In-depth Technical Guide to 5-Chloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methylphenylboronic acid

Cat. No.: B116124

[Get Quote](#)

CAS Number: 148839-33-2

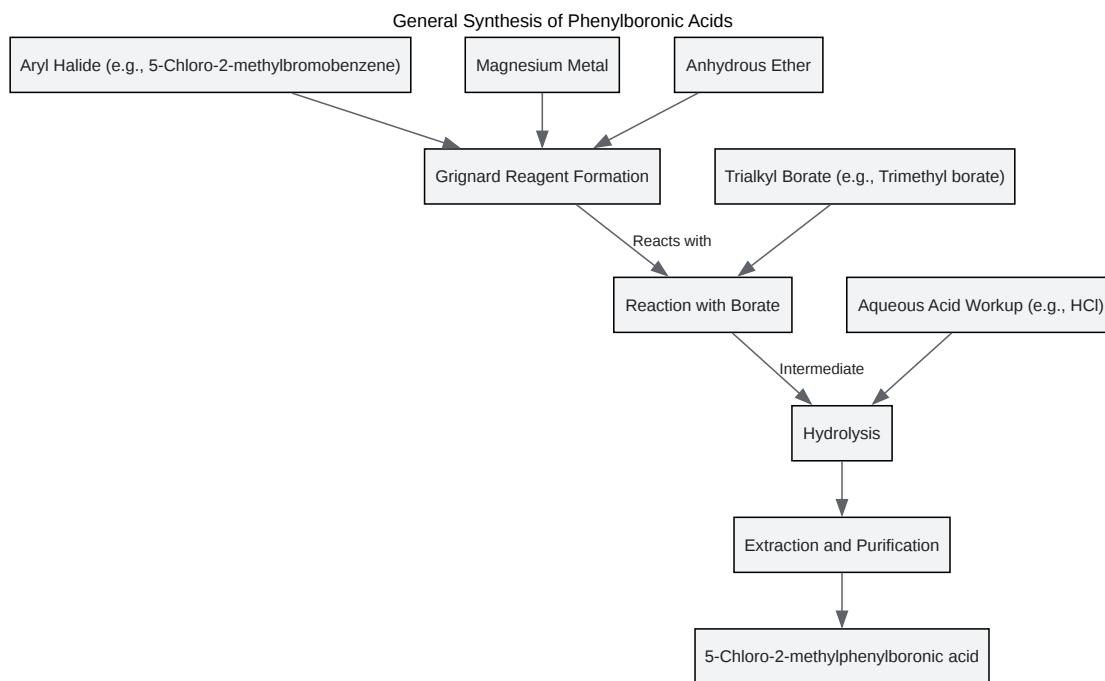
This technical guide provides a comprehensive overview of **5-Chloro-2-methylphenylboronic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis protocol, provides a detailed experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its role in medicinal chemistry.

Core Data and Properties

5-Chloro-2-methylphenylboronic acid is an organoboron compound that is a valuable building block in the synthesis of complex organic molecules.[\[1\]](#)[\[2\]](#) It is a white to off-white solid, soluble in polar organic solvents.[\[1\]](#)

Table 1: Physicochemical Properties of **5-Chloro-2-methylphenylboronic acid**

Property	Value	Reference
CAS Number	148839-33-2	[1] [3] [4]
Molecular Formula	C ₇ H ₈ BClO ₂	[1] [3]
Molecular Weight	170.40 g/mol	
Appearance	White to off-white solid	[1]
Purity	Typically ≥97%	
Solubility	Soluble in polar solvents like water and alcohols	[1]


Table 2: Safety Information

Hazard Statement	Precautionary Statement
Causes skin irritation	Wash skin thoroughly after handling.
Causes serious eye irritation	Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation	Avoid breathing dust/fumes/gas/mist/vapors/spray.

Synthesis Protocol

While a specific, detailed literature procedure for the synthesis of **5-Chloro-2-methylphenylboronic acid** is not readily available, a general and widely used method for the preparation of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[\[5\]](#)[\[6\]](#)

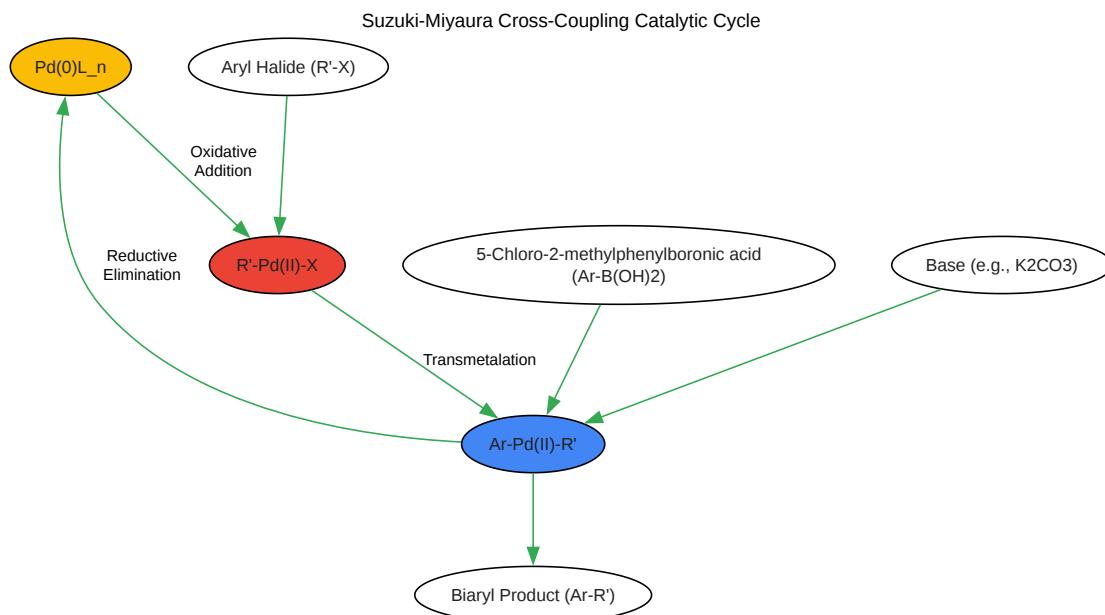
General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of arylboronic acids via a Grignard reagent.

Experimental Protocol: General Synthesis of a Substituted Phenylboronic Acid

- Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small


crystal of iodine to initiate the reaction. A solution of the corresponding aryl halide (e.g., 5-chloro-2-methylbromobenzene) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux.

- Reaction with Trialkyl Borate: The Grignard solution is cooled in an ice bath, and a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous diethyl ether is added dropwise while maintaining the temperature below 0 °C.
- Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by the slow addition of cold dilute hydrochloric acid.
- Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

5-Chloro-2-methylphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules.^{[7][8]}

Suzuki-Miyaura Coupling Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **5-Chloro-2-methylphenylboronic acid** with an aryl halide.

- Reaction Setup: In a reaction vessel, combine **5-Chloro-2-methylphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5

mol%), and a base (e.g., K_2CO_3 , 2.0 equivalents).

- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
- Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Medicinal Chemistry and Drug Development

Boronic acids, including **5-Chloro-2-methylphenylboronic acid**, are of significant interest in medicinal chemistry. The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited in the design of sensors and drug delivery systems.^[1] In drug development, the ability to use this compound in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of a wide array of biaryl structures, which are common motifs in many biologically active compounds. This makes **5-Chloro-2-methylphenylboronic acid** a valuable tool for generating libraries of potential drug candidates for screening.

Spectral Data

Definitive, assigned spectral data for **5-Chloro-2-methylphenylboronic acid** is not consistently available across public databases. Researchers should obtain their own analytical data for this compound to ensure its identity and purity before use. The following table provides expected ranges for the characteristic spectral features.

Table 3: Expected Spectral Data

Technique	Expected Features
¹ H NMR	Aromatic protons (δ 7.0-8.0 ppm), methyl protons (δ 2.0-2.5 ppm), and a broad singlet for the boronic acid protons ($B(OH)_2$) which may be exchangeable with D_2O .
¹³ C NMR	Aromatic carbons (δ 120-150 ppm) and a methyl carbon (δ 15-25 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.
IR	O-H stretching (broad, $\sim 3300\text{ cm}^{-1}$), C-H stretching (aromatic $\sim 3050\text{ cm}^{-1}$, aliphatic $\sim 2950\text{ cm}^{-1}$), C=C stretching (aromatic, ~ 1600 and 1475 cm^{-1}), and B-O stretching ($\sim 1350\text{ cm}^{-1}$).

This technical guide serves as a foundational resource for the use of **5-Chloro-2-methylphenylboronic acid**. For any specific application, it is recommended to consult the primary literature and perform appropriate reaction optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 148839-33-2: 5-chloro-2-methylphenylboronic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 5-Chloro-2-Methylphenyl Boronic Acid, CasNo.148839-33-2 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-methylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116124#5-chloro-2-methylphenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com